molecular formula C30H46O3 B1675456 Betulonic acid CAS No. 4481-62-3

Betulonic acid

Cat. No.: B1675456
CAS No.: 4481-62-3
M. Wt: 454.7 g/mol
InChI Key: SLJTWDNVZKIDAU-UHFFFAOYSA-N
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Description

Betulonic acid, also known as 3-oxolup-20(29)-en-28-oic acid, is a lupane-type pentacyclic triterpenoid. It is a naturally occurring compound found in various plants, particularly in the bark of birch trees. This compound is a derivative of betulin and betulinic acid, and it exhibits a wide range of biological activities, including antiviral, antitumor, antimicrobial, and anti-inflammatory properties .

Scientific Research Applications

Chemistry: Betulonic acid serves as a valuable intermediate for the synthesis of various bioactive compounds. Its unique structure allows for the functionalization and derivatization to produce new compounds with enhanced biological activities .

Biology: In biological research, this compound is used to study its effects on cellular processes, including apoptosis and cell cycle regulation. It has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis in various cancer cell lines .

Medicine: this compound and its derivatives have been investigated for their potential as anticancer agents. They exhibit selective cytotoxicity towards cancer cells while sparing normal cells. Additionally, this compound has shown antiviral activity against several viruses, including HIV .

Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its derivatives are explored for their potential use as drug delivery systems and bioimaging agents .

In Vivo

Betulonic acid has been studied for its potential use in the treatment of various diseases in vivo. It has been found to possess anti-inflammatory, anti-oxidant, and anti-tumor properties, making it a potential candidate for the treatment of various diseases, such as diabetes, cancer, and cardiovascular diseases.

In Vitro

Betulonic acid has also been studied for its potential use in a variety of laboratory settings. It has been found to possess anti-inflammatory, anti-oxidant, and anti-tumor properties, and has been studied for its potential use as an anti-cancer agent. In addition, it has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the production of pro-inflammatory molecules.

Mechanism of Action

The mechanism of action of betulonic acid involves multiple molecular targets and pathways:

Molecular Targets: this compound targets various cellular proteins and enzymes involved in apoptosis, cell cycle regulation, and signal transduction. It has been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA replication, leading to the induction of apoptosis in cancer cells .

Pathways Involved: this compound activates the intrinsic pathway of apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. It also modulates the activity of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer progression .

Biological Activity

Betulonic acid has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-tumor properties. It has also been studied for its potential use in the treatment of various diseases, such as diabetes, cancer, and cardiovascular diseases.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes, which are involved in the inflammation process. In addition, it has been found to possess anti-oxidant properties, which may help to protect cells from oxidative damage. It has also been found to possess anti-tumor properties, making it a potential candidate for the treatment of various cancers.

Advantages and Limitations for Lab Experiments

The advantages of using betulonic acid for laboratory experiments include its low cost and its ability to be easily synthesized in a laboratory setting. In addition, it has been found to possess anti-inflammatory, anti-oxidant, and anti-tumor properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound for laboratory experiments is that its exact mechanism of action is not yet fully understood.

Future Directions

In the future, betulonic acid could be studied further for its potential use in the treatment of various diseases, such as diabetes, cancer, and cardiovascular diseases. In addition, it could be studied further for its potential use as an anti-inflammatory and anti-cancer agent. Furthermore, it could be studied for its potential use as a food preservative and as a cosmetic ingredient. Finally, it could be studied further for its potential use as a drug delivery system, as well as for its potential use in the development of new therapeutic agents.

Safety and Hazards

When handling Betulonic acid, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions: Betulonic acid is commonly synthesized from betulin, which is extracted from the bark of Betula pendula. The synthesis involves the oxidation of betulin using various reagents and conditions. One common method is the oxidation of betulin with Jones reagent (chromium trioxide in sulfuric acid) to yield this compound . Another method involves a two-step oxidation process using Swern oxidation followed by oxidation with potassium permanganate in a 1,4-dioxane-water mixture .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of betulin from birch bark, followed by its chemical oxidation. The use of environmentally friendly oxidizing agents and solvents is preferred to minimize the environmental impact. Recent advances in biotechnological synthesis have also explored the use of engineered yeasts to produce this compound from betulin with high conversion efficiency .

Chemical Reactions Analysis

Types of Reactions: Betulonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include betulinic acid, this compound esters, and various other derivatives with potential biological activities .

Comparison with Similar Compounds

Betulonic acid is structurally similar to other lupane-type triterpenoids, such as betulin and betulinic acid. it exhibits unique properties that distinguish it from these compounds:

Betulin: Betulin is the precursor of this compound and betulinic acid. It is less biologically active compared to its oxidized derivatives. Betulin primarily serves as a starting material for the synthesis of this compound and betulinic acid .

Betulinic Acid: Betulinic acid is another derivative of betulin and is closely related to this compound. Both compounds exhibit similar biological activities, but betulinic acid has been more extensively studied for its anticancer and antiviral properties .

23-Hydroxybetulinic Acid: This compound is another natural analogue of betulinic acid. It shares similar biological activities but differs in its hydroxylation pattern, which can influence its pharmacological properties .

Properties

IUPAC Name

5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-22,24H,1,8-17H2,2-7H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJTWDNVZKIDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963280
Record name 3-Oxolup-20(29)-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4481-62-3
Record name NSC152534
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152534
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Oxolup-20(29)-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known molecular targets of Betulonic acid in cancer cells?

A1: this compound has been shown to interact with various cellular targets and signaling pathways involved in cancer cell growth and survival. Studies suggest that this compound can:

  • Induce apoptosis: this compound promotes apoptosis in tumor cells, potentially by upregulating the activity of the tumor suppressor protein p53 and inhibiting the expression of PI3K and AKT, key proteins in cell survival pathways. [, ]
  • Modulate cell cycle progression: this compound can arrest cancer cells in the S and G2 phases of the cell cycle, hindering their proliferation. []
  • Disrupt mitochondrial function: this compound derivatives conjugated with triphenylphosphonium groups demonstrate enhanced cytotoxicity, possibly by accumulating in mitochondria, disrupting the transmembrane potential, and increasing superoxide radical levels. []

Q2: How does this compound exert its anti-inflammatory effects?

A2: this compound demonstrates anti-inflammatory activity by:

  • Inhibiting TLR4, MAPK, and JAK/STAT signaling pathways: These pathways are crucial in inflammation, and their suppression by this compound reduces the production of inflammatory cytokines such as IL-1β, IL-6, and TNF-α. []

Q3: What is the role of this compound in combating viral infections, specifically coronaviruses?

A3: Research suggests that this compound derivatives can:

  • Inhibit nsp15 endoribonuclease activity: this compound derivatives, particularly those with 1,2,3-triazolo fusion, exhibit potent antiviral activity against human coronavirus 229E by targeting the viral nsp15 protein, a key enzyme for viral replication and immune evasion. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C30H46O3, and its molecular weight is 454.69 g/mol. []

Q5: Which spectroscopic techniques are typically employed to characterize this compound?

A5: Commonly used spectroscopic techniques for this compound characterization include:

  • Infrared (IR) spectroscopy: IR spectra can provide information about the functional groups present in the molecule, including the characteristic carbonyl stretch of the carboxylic acid group. []
  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR spectra provide detailed information about the hydrogen and carbon environments within the this compound molecule, respectively. []
  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to analyze its fragmentation pattern. [, ]

Q6: How does modifying the structure of this compound affect its biological activity?

A6: Modifications to the this compound structure significantly impact its biological activity:

  • C-28 Modifications: Introducing different diazines at the C-28 position can enhance antiproliferative activity and modulate selectivity towards specific cancer cell lines. []
  • Triphenylphosphonium (TPP) conjugation: Attaching TPP groups to Betulinic acid (a precursor to this compound) at the C-28 position with varying linker lengths significantly increases cytotoxicity against cancer cells while showing selectivity over normal cells. []
  • A-ring modifications: Introduction of C2-benzylidene moieties, modifications at the C28 position, and variations in the type of benzylidene substituent can significantly influence α-glucosidase inhibitory activity. []
  • Acetylenic moiety introduction: Amide derivatives of this compound containing an acetylenic moiety exhibit promising cytotoxic effects against breast cancer and melanoma cell lines while demonstrating low toxicity towards normal cells. []
  • Nitrogen-containing modifications: Introducing nitrogen-containing groups, such as amides, hydrazides, and piperazine derivatives, at different positions on the lupane core, can influence anti-influenza activity. [, , ]

Q7: What are the challenges associated with this compound's solubility, and how can they be addressed?

A7: this compound exhibits poor solubility in aqueous media, hindering its bioavailability and therapeutic application. [] Strategies to improve solubility include:

  • Nanoparticle Formulation: Formulating this compound into nanoparticles using agents like Rubusoside significantly enhances its solubility, permeability, and oral bioavailability, leading to improved antitumor efficacy in vivo. []

Q8: What is the safety profile of this compound?

A8: While this compound exhibits promising biological activities, it is essential to consider its safety profile:

  • Toxicity studies: Research suggests that specific this compound derivatives, like EB171 (an amide derivative containing an acetylenic moiety), demonstrate a favorable safety profile with minimal toxicity to normal human fibroblasts and zebrafish embryos and larvae. []
  • Structure-dependent toxicity: The toxicity of this compound appears to be structure-dependent, with certain modifications improving its safety profile. []

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